4-(difluoromethyl)-6-(4-ethylphenyl)-3-methylisoxazolo[5,4-b]pyridine
Description
4-(difluoromethyl)-6-(4-ethylphenyl)-3-methylisoxazolo[5,4-b]pyridine is a complex organic compound that features a unique combination of functional groups, including a difluoromethyl group, an ethylphenyl group, and an isoxazolo[5,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O/c1-3-10-4-6-11(7-5-10)13-8-12(15(17)18)14-9(2)20-21-16(14)19-13/h4-8,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQVYEMNZFRQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-6-(4-ethylphenyl)-3-methylisoxazolo[5,4-b]pyridine typically involves multiple steps, starting from readily available starting materials
Cyclization Reaction: The isoxazolo[5,4-b]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and a nitrile oxide.
Ethylphenyl Substitution: The ethylphenyl group can be introduced through a substitution reaction using an ethylphenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-6-(4-ethylphenyl)-3-methylisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylphenyl halide with a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(difluoromethyl)-6-(4-ethylphenyl)-3-methylisoxazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-6-(4-ethylphenyl)-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)-6-(4-ethylphenyl)-3-methylisoxazolo[5,4-b]pyridine
- 4-(difluoromethyl)-6-(4-methylphenyl)-3-methylisoxazolo[5,4-b]pyridine
- 4-(difluoromethyl)-6-(4-ethylphenyl)-3-phenylisoxazolo[5,4-b]pyridine
Uniqueness
4-(difluoromethyl)-6-(4-ethylphenyl)-3-methylisoxazolo[5,4-b]pyridine is unique due to the presence of both the difluoromethyl and ethylphenyl groups, which confer distinct physicochemical properties and biological activities. The combination of these functional groups within the isoxazolo[5,4-b]pyridine core enhances the compound’s potential for diverse applications in medicinal chemistry and material science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
